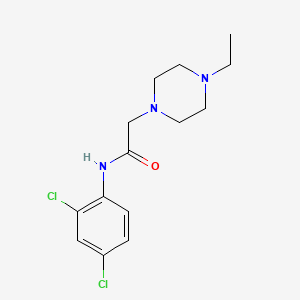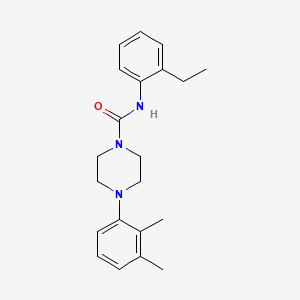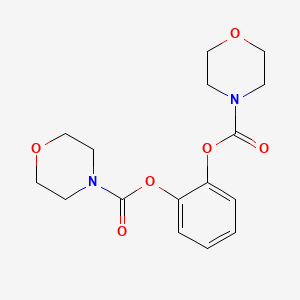
N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, also known as CSPC, is a chemical compound that has been widely studied for its potential applications in the field of medicine. CSPC is a piperazine derivative that has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of neurotransmitters in the brain, such as serotonin and dopamine. N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has also been found to interact with various ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to exhibit analgesic effects by reducing the perception of pain in animal models. N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has also been found to possess anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to exhibit anticonvulsant effects by reducing the frequency and duration of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide in lab experiments is its wide range of pharmacological properties. This makes it a promising candidate for various research studies. However, one of the main limitations of using N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is its potential toxicity. It has been found to exhibit dose-dependent toxicity in animal models, which may limit its use in certain research studies.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide. One possible direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to explore its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to better understand the mechanism of action of N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide and its potential toxicity in humans.
In conclusion, N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a promising chemical compound that has been extensively studied for its potential applications in the field of medicine. Its wide range of pharmacological properties makes it a promising candidate for various research studies. However, further studies are needed to better understand its mechanism of action and potential toxicity in humans.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide involves the reaction of 2-chlorobenzoic acid with piperazine in the presence of a coupling agent, followed by the addition of phenylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(2-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-15-8-4-5-9-16(15)19-17(22)20-10-12-21(13-11-20)25(23,24)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYMURLCTUPQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N-(2-chlorophenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-methoxy-5,6,7,8-tetrahydro-1-naphthalenesulfonamide hydrochloride](/img/structure/B5304193.png)




![butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B5304237.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5304247.png)
![N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)
![2-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5304272.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-pyrimidin-2-yloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304277.png)
![4-ethyl-5-({1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5304281.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5304290.png)
![1-ethyl-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5304303.png)